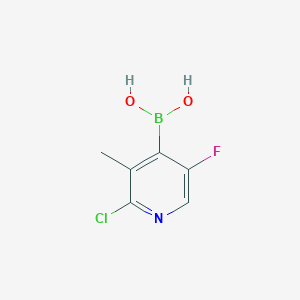

(2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid

Descripción

Propiedades

IUPAC Name |

(2-chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BClFNO2/c1-3-5(7(11)12)4(9)2-10-6(3)8/h2,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDOMJJSIAKGIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1F)Cl)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660547 | |

| Record name | (2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-10-5 | |

| Record name | (2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Palladium-Catalyzed Borylation of Halopyridines

Overview:

This is the most widely adopted and efficient approach for synthesizing pyridinylboronic acids, including the target compound. It involves the direct borylation of halogenated pyridine derivatives, such as 2-chloro-5-fluoro-3-methylpyridine, via a Pd-catalyzed cross-coupling reaction with bis(pinacolato)diboron (B₂Pin₂).

- Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Pd(dppf)Cl₂

- Boron source: Bis(pinacolato)diboron (B₂Pin₂)

- Base: Potassium acetate (KOAc) or potassium carbonate (K₂CO₃)

- Solvent: Anhydrous tetrahydrofuran (THF) or dioxane/water mixture

- Temperature: 80–100°C

- Atmosphere: Inert (nitrogen or argon)

Procedure:

The halogenated pyridine is dissolved with the palladium catalyst and base in the solvent, then B₂Pin₂ is added. The mixture is heated under inert atmosphere, typically for 12–24 hours. Post-reaction, the mixture is cooled, filtered, and purified via recrystallization or chromatography.

- High regioselectivity

- Good yields (>70%)

- Compatibility with various substituents

Metal-Halogen Exchange Followed by Borylation

Overview:

This approach involves the formation of a pyridinylmetal intermediate via halogen-metal exchange, followed by quenching with a boron reagent.

- Reagent: n-Butyllithium (n-BuLi) or sec-butyllithium at low temperature (-78°C)

- Substrate: 2-chloro-5-fluoro-3-methylpyridine

- Boron source: Trialkylborates or boronic esters (e.g., trimethylborate, B(OMe)₃)

Procedure:

The halogenated pyridine is cooled, then treated with n-BuLi to generate the pyridinyl lithium intermediate. After lithiation, the mixture is reacted with a boron electrophile, such as trimethylborate, to form the boronic acid derivative. Acid work-up yields the free boronic acid.

- High regioselectivity

- Suitable for large-scale synthesis with optimization

- Sensitive to moisture and air

- Requires low-temperature control

Transition Metal-Catalyzed C-H or C-F Bond Activation

Overview:

Emerging methods utilize iridium- or rhodium-catalyzed activation of C-H or C-F bonds in perfluoropyridines, enabling direct borylation without pre-functionalization.

- Catalyst: Iridium complexes (e.g., [Cp*IrCl₂]₂) or rhodium catalysts

- Boron source: B₂Pin₂

- Additives: Silver salts or bases to facilitate activation

- Solvent: Toluene or dioxane

- Temperature: 80–120°C

Procedure:

The activated catalyst interacts with the pyridine ring, selectively replacing fluorine with boronic acid groups. This method is particularly useful for densely fluorinated pyridines but can be adapted for partially fluorinated compounds.

- Direct functionalization

- Avoids multiple steps and harsh halogenation

Cycloaddition and Other Novel Strategies

While less common for this specific compound, [4+2] cycloaddition reactions and other advanced methods have been explored for pyridinylboronic acid synthesis, primarily in academic research settings. These are generally less scalable but valuable for complex molecule derivatization.

Data Table Summarizing Preparation Methods

| Method | Reagents & Conditions | Advantages | Limitations | Typical Yield (%) | References |

|---|---|---|---|---|---|

| Palladium-catalyzed borylation | Pd catalyst, B₂Pin₂, KOAc, THF, 80–100°C | High regioselectivity, scalable | Sensitive to moisture, requires inert atmosphere | >70 | ARKIVOC 2013, recent reviews |

| Metal-halogen exchange + Borylation | n-BuLi, trialkylborates, low temp (-78°C), acid work-up | High regioselectivity, large scale possible | Moisture-sensitive, low temperature control | 60-80 | Recent synthesis literature |

| C-H or C-F bond activation | Ir/Rh catalysts, B₂Pin₂, elevated temperatures, toluene/dioxane | Direct functionalization, novel approach | Requires specialized catalysts, less scalable | Variable (~50-70) | Recent advances in C-F activation |

Notes on Purity and Characterization

- Purity is typically confirmed via High-Performance Liquid Chromatography (HPLC), with purity levels exceeding 97%.

- Structural confirmation involves Nuclear Magnetic Resonance (NMR) spectroscopy, especially ¹H, ¹³C, and ¹¹B NMR, and high-resolution mass spectrometry (HRMS).

- Physical parameters such as melting point, solubility in DMSO or methanol, and IR spectra (notably B–O stretches) are also used for characterization.

Análisis De Reacciones Químicas

Types of Reactions

(2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The chlorine and fluorine substituents on the pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

Oxidation: Alcohols or ketones.

Substitution: Substituted pyridines.

Aplicaciones Científicas De Investigación

(2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid is a versatile compound with significant applications in scientific research, particularly in chemistry, biology, medicine, and industry. It is used as a building block for synthesizing complex organic molecules, especially in developing pharmaceuticals and agrochemicals .

Scientific Research Applications

This compound is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

- Chemistry: It serves as a building block in synthesizing complex organic molecules, particularly in developing pharmaceuticals and agrochemicals. The compound participates in Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds.

- Biology: This compound is employed in synthesizing biologically active compounds and as a tool in chemical biology for modifying biomolecules. Boronic acids, in general, can form reversible covalent bonds with hydroxyl groups in biomolecules, influencing biochemical pathways and cellular processes. They can also interact with various biological targets, including enzymes and receptors.

- Medicine: It is investigated for potential use in drug discovery and development, particularly in synthesizing kinase inhibitors and other therapeutic agents. Recent studies have explored its potential as a scaffold for developing potent inhibitors targeting cyclin-dependent kinases (CDKs). Derivatives of the compound have demonstrated strong antitumor efficacy in various cancer models.

- Industry: This compound is utilized in producing advanced materials, such as polymers and electronic components.

Chemical Reactions Analysis

This compound undergoes various chemical reactions:

- Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. Common reagents and conditions include palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene or ethanol). The major products are biaryl or vinyl-aryl compounds.

- Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone. Oxidizing agents such as hydrogen peroxide or sodium perborate are used.

- Substitution: The chlorine and fluorine substituents on the pyridine ring can undergo nucleophilic substitution reactions. Nucleophiles such as amines or thiols can be used under basic conditions. The major product is substituted pyridines.

The biological activity of this compound is attributed to its ability to form reversible covalent bonds with hydroxyl groups in biomolecules. This property enables it to interact with various biological targets, including enzymes and receptors, influencing biochemical pathways and cellular processes.

Antitumor Activity

Recent studies have explored the potential of this compound as a scaffold for developing potent inhibitors targeting cyclin-dependent kinases (CDKs). For instance, it has been utilized in the synthesis of compounds that show significant inhibitory activity against CDK9, a key regulator of cell cycle progression and transcriptional control. The compound's derivatives demonstrated IC50 values in the nanomolar range, indicating strong antitumor efficacy in various cancer models.

Inhibitory Effects on CDK9

This compound has been used to synthesize compounds that inhibit CDK9. The derivatives have demonstrated IC50 values in the nanomolar range, indicating strong antitumor efficacy in various cancer models.

Table: Summary of Biological Activity Data

| Compound | Target | IC50 (nM) | Notes |

|---|---|---|---|

| VIP152 | CDK9 | 37 | High potency under high ATP conditions |

| BAY-332 | CDK2 | 53 | Improved selectivity compared to previous inhibitors |

| CFI-400945 | PLK4 | <10 | Effective against HCT116 colon cancer cells |

Mecanismo De Acción

The mechanism of action of (2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid primarily involves its role as a reagent in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling mechanism, which involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halopyridine.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.

Comparación Con Compuestos Similares

Key Structural Differences :

- Halogen Position and Type: The 2-chloro and 5-fluoro substituents in the target compound create a distinct electronic environment compared to mono-halogenated or brominated analogues. Bromine’s larger atomic radius (e.g., in CAS 1072951-43-9) may reduce reactivity in cross-couplings due to steric hindrance .

Acidity and Lewis Acid Strength

The acidity (pKa) of boronic acids is critical for their reactivity in esterification and diol-binding applications. Key findings:

- Fluorine’s Impact: Fluorine’s electron-withdrawing effect lowers the pKa of the boronic acid group compared to non-fluorinated analogues. For example, phenylboronic acid (pKa 8.86) is less acidic than fluorinated derivatives . The target compound’s pKa is expected to be closer to physiological pH (7.4), enhancing its suitability for biomedical applications compared to 3-AcPBA or 4-MCPBA, which have higher pKa values .

- Chlorine vs. Methyl : The 2-chloro substituent further reduces pKa by inductive effects, while the 3-methyl group may slightly counteract this via electron donation. Experimental studies on similar compounds (e.g., 2,6-diarylphenylboronic acids) confirm that substituent positioning balances stabilization of the boronic acid and boronate forms .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura reactions with halogenated boronic acids depend on steric and electronic factors:

- Yield Trends : In Pd[0]-catalyzed couplings, 4-chlorophenyl boronic acid derivatives (e.g., 4c, 4g) typically achieve 65–68% yields, while methyl-substituted analogues (e.g., 4d, 4e) show higher yields (72–74%) due to improved solubility . The target compound’s fluorine and methyl groups may synergistically enhance reactivity and yield compared to dichlorinated derivatives.

- Steric Effects : The 3-methyl group in the target compound could hinder coupling at the 4-position, necessitating optimized conditions (e.g., higher catalyst loading or polar solvents) .

Data Tables

Table 1: Structural and Acidity Comparison of Selected Boronic Acids

Table 2: Suzuki-Miyaura Reaction Yields of Halogenated Boronic Acids

*Predicted based on structural features.

Actividad Biológica

Overview

(2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid is an organoboron compound that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural properties and biological activities. This compound features a boronic acid functional group attached to a substituted pyridine ring, making it a versatile building block for various chemical reactions, particularly in the synthesis of biologically active molecules.

Target Interactions

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with hydroxyl groups in biomolecules. This property enables it to interact with various biological targets, including enzymes and receptors, influencing biochemical pathways and cellular processes.

Biochemical Pathways

The specific pathways affected by this compound depend on the nature of its interactions with target biomolecules. Boronic acids, including this compound, have been shown to inhibit serine proteases, which play critical roles in numerous physiological processes. Additionally, they can modulate pathways related to kinase activity, impacting cell proliferation and survival .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound vary based on its structure. Some studies indicate that compounds in this class can exhibit good oral bioavailability, while others may require structural modifications to enhance their pharmacokinetic profiles .

Antitumor Activity

Recent studies have explored the potential of this compound as a scaffold for developing potent inhibitors targeting cyclin-dependent kinases (CDKs). For instance, it has been utilized in the synthesis of compounds that show significant inhibitory activity against CDK9, a key regulator of cell cycle progression and transcriptional control. The compound's derivatives demonstrated IC50 values in the nanomolar range, indicating strong antitumor efficacy in various cancer models .

Case Studies

- Inhibitory Effects on CDK9 :

- Biochemical Assays :

Table: Summary of Biological Activity Data

| Compound | Target | IC50 (nM) | Notes |

|---|---|---|---|

| VIP152 | CDK9 | 37 | High potency under high ATP conditions |

| BAY-332 | CDK2 | 53 | Improved selectivity compared to previous inhibitors |

| CFI-400945 | PLK4 | <10 | Effective against HCT116 colon cancer cells |

Q & A

Q. What are the optimal synthetic routes for (2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, where halogenated pyridine precursors (e.g., 2-chloro-5-fluoro-3-methylpyridine) react with bis(pinacolato)diboron under palladium catalysis . Protodeboronation of intermediates is another route, requiring careful control of acidic conditions to avoid decomposition . Purification involves recrystallization in anhydrous solvents (e.g., THF/hexane) or preparative HPLC with C18 columns . Purity (>97%) is validated via HPLC (retention time comparison) and ¹H/¹³C NMR to confirm boronic acid moiety integrity .

Q. How should researchers characterize this compound’s structural and physicochemical properties?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular mass (exact mass ~214.0464 Da) and isotopic patterns . FT-IR identifies B-O stretching (1,320–1,280 cm⁻¹) and aromatic C-Cl/F vibrations. Thermal stability is assessed via thermogravimetric analysis (TGA) under nitrogen, with degradation onset temperatures indicating robustness for material applications . Solubility profiles (e.g., in DMSO, methanol) should be determined for biological assays .

Q. What are the key reactivity patterns of this boronic acid in cross-coupling reactions?

- Methodological Answer : The compound undergoes Suzuki-Miyaura coupling with aryl halides, requiring Pd(PPh₃)₄ or PdCl₂(dppf) catalysts in THF/water mixtures at 80–100°C. Steric hindrance from the 3-methyl group may slow reactivity; microwave-assisted synthesis can enhance yields . Competing protodeboronation is minimized by maintaining pH 7–9 and using degassed solvents . Monitor reaction progress via TLC (silica gel, UV detection) .

Advanced Research Questions

Q. How can this compound be evaluated for anticancer activity, and what experimental controls are critical?

- Methodological Answer : Test cytotoxicity using glioblastoma (U87) or breast cancer (MCF-7) cell lines via MTT assays. Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid solvent toxicity. Include positive controls (e.g., Bortezomib ) and negative controls (vehicle-only wells). Apoptosis induction is validated via flow cytometry (Annexin V/PI staining) . Dose-response curves (IC₅₀) should account for boronic acid’s reversible binding kinetics .

Q. What strategies mitigate non-specific interactions in glycoprotein binding studies using this boronic acid?

- Methodological Answer : Immobilize the compound on carboxymethyl dextran-coated SPR chips. Use borate buffer (pH 8.5) to enhance selective diol binding and reduce electrostatic interference with non-glycosylated proteins . Kinetic parameters (kₒₙ/kₒff) are measured via stopped-flow fluorescence with D-fructose as a high-affinity reference . Include competition assays with free sorbitol to confirm specificity.

Q. How do structural modifications (e.g., methyl/fluoro groups) influence thermal stability for flame-retardant applications?

- Methodological Answer : Perform TGA under oxidative conditions (air) to simulate combustion. Compare degradation onset temperatures with analogs lacking methyl/fluoro substituents. The 3-methyl group enhances stability by sterically shielding the boronic acid, while the 5-fluoro substituent increases char yield via halogenated radical scavenging . Pyrolysis-GC/MS identifies volatile decomposition products (e.g., HF, chlorinated aromatics).

Q. How should researchers resolve contradictions between computational predictions and experimental binding data?

- Methodological Answer : Re-evaluate docking simulations (AutoDock Vina) with explicit solvation models to account for water-mediated hydrogen bonds. Validate with isothermal titration calorimetry (ITC) to measure binding enthalpies. If experimental Kd values diverge from predictions, consider protonation state errors (pKa shifts due to adjacent electron-withdrawing groups) . Use ¹¹B NMR to probe boronic acid-diol adduct formation .

Data Interpretation & Troubleshooting

Q. Why might biological activity vary between batches despite high purity?

- Methodological Answer : Trace moisture or oxidation during storage can degrade boronic acids. Confirm anhydrous storage (argon atmosphere, 4°C) and re-test purity pre-use. Biological variability may arise from differences in cell culture conditions (e.g., serum glucose levels affecting diol availability) . Include batch-to-batch reproducibility studies with at least three independent syntheses .

Q. How can low coupling yields in Suzuki reactions be improved?

- Methodological Answer : Optimize catalyst loading (1–5 mol% Pd) and ligand choice (e.g., SPhos for sterically hindered substrates). Additives like Cs₂CO₃ improve boronic acid activation. Switch to microwave irradiation (120°C, 20 min) for faster kinetics. If protodeboronation dominates, reduce reaction temperature to 60°C and use milder bases (K₃PO₄) .

Safety & Handling

Q. What precautions are essential when handling this compound in lab settings?

- Methodological Answer :

Use PPE (nitrile gloves, goggles) to prevent skin/eye contact. Work in a fume hood to avoid inhalation of fine powders. Store in sealed containers under inert gas; boronic acids are hygroscopic and may hydrolyze to boric acid . Spills are neutralized with sodium bicarbonate and disposed as hazardous waste. Monitor air quality for HF release during thermal degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.